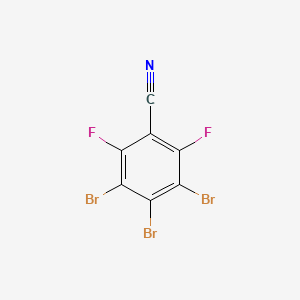

3,4,5-Tribromo-2,6-difluorobenzonitrile

Description

3,4,5-Tribromo-2,6-difluorobenzonitrile is a polyhalogenated aromatic nitrile featuring bromine and fluorine substituents on a benzonitrile backbone. DFBN is a key precursor in polymer chemistry and agrochemical synthesis, as seen in halogen-exchange reactions to produce 2,6-difluorobenzamide and 2,6-difluoroaniline .

Properties

Molecular Formula |

C7Br3F2N |

|---|---|

Molecular Weight |

375.79 g/mol |

IUPAC Name |

3,4,5-tribromo-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C7Br3F2N/c8-3-4(9)6(11)2(1-13)7(12)5(3)10 |

InChI Key |

HDWZIZNBDOJXEG-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)Br)Br)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Difluorobenzonitrile (DFBN)

- Synthesis and Reactivity: DFBN is synthesized via halogen-exchange reactions (e.g., from 2,6-dichlorobenzonitrile) and serves as a precursor for pharmaceuticals and polymers . It undergoes nucleophilic substitution reactions, such as with methyl mercaptoacetate or ethyl glycinate, to form derivatives like 2-amino-6-fluorobenzonitrile .

- Hydrolysis Kinetics : DFBN exhibits 0.5-order hydrolysis kinetics in high-temperature liquid water (HTLW), distinct from phenylacetonitrile’s first-order kinetics, due to fluorine’s electron-withdrawing effects stabilizing intermediates .

- Polymer Applications : DFBN is copolymerized with diols to produce poly(arylene ether nitrile)s (PAENs), which show high thermal stability (glass transition temperatures >200°C) and mechanical strength .

2,6-Dichlorobenzonitrile (DBN)

- Polymer Performance : PAENs derived from DBN exhibit lower tensile and flexural strengths compared to DFBN-based polymers, highlighting fluorine’s role in enhancing material properties .

- Thermal Stability: Both DBN and DFBN polymers decompose above 400°C, but DFBN copolymers with phenolphthalein show tunable glass transition temperatures (150–250°C) based on monomer ratios .

Brominated Analogs

- Bioactivity: Bromopyrrole derivatives, such as 4′-((3,4,5-tribromo-1H-pyrrol-2-yl)methyl)phenol, demonstrate antimicrobial and antineoplastic activities .

- Photocatalytic Potential: Fluorinated benzonitriles like 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) are used in photoredox catalysis due to their electron-deficient aromatic systems . Bromine substitution could further modulate redox properties.

Polyfluorinated Aromatic Compounds

- 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene: This compound (CAS 511540-64-0) shares structural motifs with the target molecule, including bromine and fluorine substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.